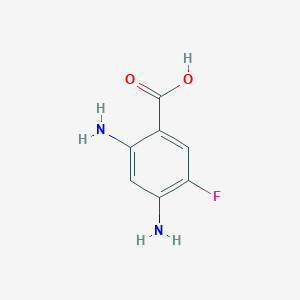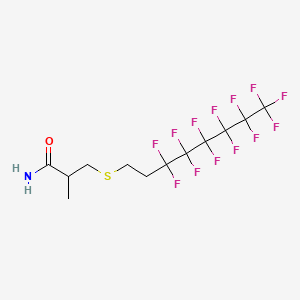
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide is a synthetic organic compound characterized by the presence of a perfluorohexyl group, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide typically involves the reaction of 2-methyl-3-mercaptopropanoic acid with perfluorohexyl ethyl iodide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-methyl-3-mercaptopropanoic acid attacks the carbon-iodine bond of perfluorohexyl ethyl iodide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The perfluorohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the perfluorohexyl group.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide involves its interaction with specific molecular targets. The perfluorohexyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anti-inflammatory effects. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-((Perfluorooctyl)ethylsulfanyl)-propanamide
- 2-Methyl-3-((Perfluorobutyl)ethylsulfanyl)-propanamide
- 2-Methyl-3-((Perfluoropropyl)ethylsulfanyl)-propanamide
Uniqueness
2-Methyl-3-((Perfluorohexyl)ethylsulfanyl)-propanamide is unique due to the specific length of its perfluoroalkyl chain, which imparts distinct chemical and physical properties. This length influences the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C12H12F13NOS |
|---|---|
Peso molecular |
465.28 g/mol |
Nombre IUPAC |
2-methyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanamide |
InChI |
InChI=1S/C12H12F13NOS/c1-5(6(26)27)4-28-3-2-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h5H,2-4H2,1H3,(H2,26,27) |
Clave InChI |
JWMZLPPDLABNOB-UHFFFAOYSA-N |
SMILES canónico |
CC(CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784865.png)
![(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14784880.png)
![5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)
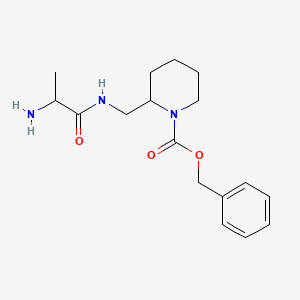
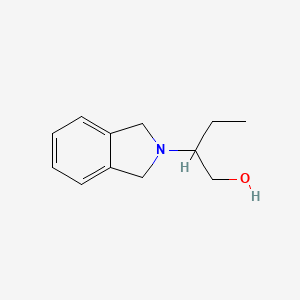
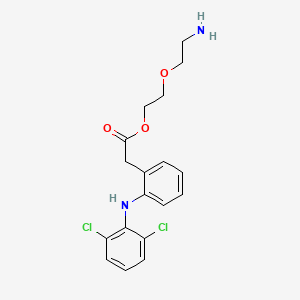
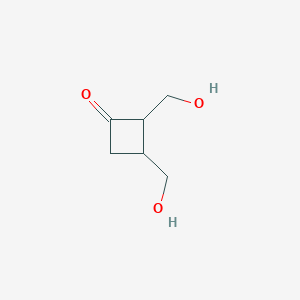
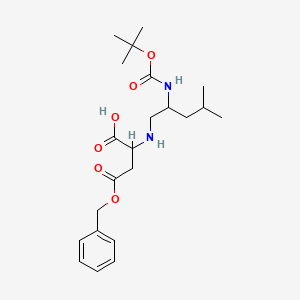
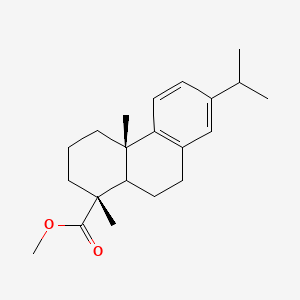
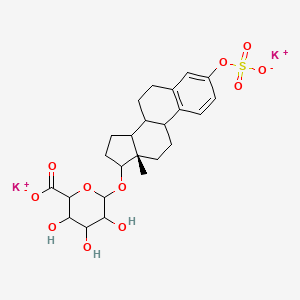
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)

![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
